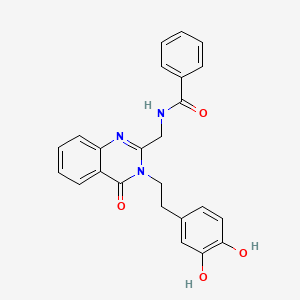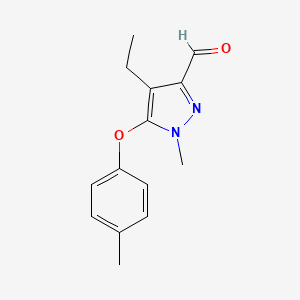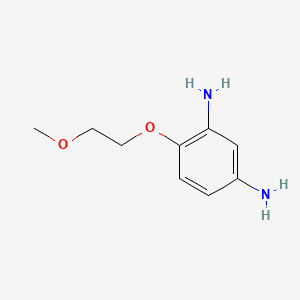
4-(2-Methoxyethoxy)benzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyethoxy)benzene-1,3-diamine is an organic compound with the molecular formula C9H14N2O2 It is a derivative of benzene, featuring two amino groups at the 1 and 3 positions and a 2-methoxyethoxy substituent at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)benzene-1,3-diamine typically involves the reaction of 4-nitro-1,3-diaminobenzene with 2-methoxyethanol under specific conditions. The nitro group is reduced to an amino group, resulting in the desired compound. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Methoxyethoxy)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more complex amine derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more complex amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyethoxy)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyethoxy)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyethoxy group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with its targets.
Vergleich Mit ähnlichen Verbindungen
4-(2-Methoxyethoxy)benzene-1,4-diamine: Similar structure but with amino groups at the 1 and 4 positions.
4-(2-Methoxyethoxy)benzene-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.
4-(2-Methoxyethoxy)benzene-1,3-diamine: The compound of interest.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the methoxyethoxy group also imparts distinct solubility and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
71077-37-7 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
4-(2-methoxyethoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,10-11H2,1H3 |
InChI-Schlüssel |
ZNBTUAAPXSCFBS-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C=C(C=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


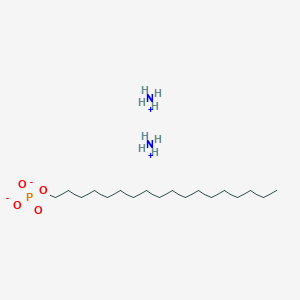

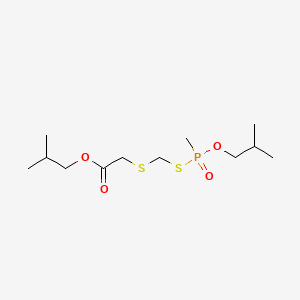
![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)

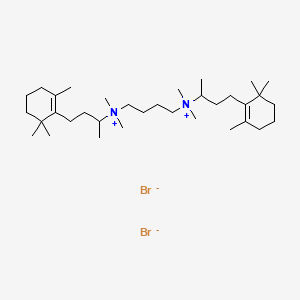
![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)
